Sulfo-Cy5 Picolyl Azide

Click Chemistry CuAAC Bioorthogonal Labeling

Sulfo-Cy5 Picolyl Azide is a cyanine-based, far-red fluorescent dye with an excitation maximum at 647 nm and an emission maximum at 663 nm. It features an azide functional group for click chemistry conjugation and incorporates a sulfonate group that confers high aqueous solubility, enabling labeling of biomolecules in purely aqueous conditions.

Molecular Formula C43H52N8O11S3
Molecular Weight 953.1 g/mol
Cat. No. B15554612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 Picolyl Azide
Molecular FormulaC43H52N8O11S3
Molecular Weight953.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H52N8O11S3/c1-42(2)34-26-32(64(57,58)59)17-19-36(34)50(23-10-6-9-14-40(52)45-22-21-41(53)48-31-16-15-30(46-28-31)29-47-49-44)38(42)12-7-5-8-13-39-43(3,4)35-27-33(65(60,61)62)18-20-37(35)51(39)24-11-25-63(54,55)56/h5,7-8,12-13,15-20,26-28H,6,9-11,14,21-25,29H2,1-4H3,(H4-,45,48,52,53,54,55,56,57,58,59,60,61,62)
InChIKeyABEBFVMRJPOACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Picolyl Azide: A Water-Soluble, Far-Red Fluorescent Click Chemistry Probe for Bioorthogonal Labeling


Sulfo-Cy5 Picolyl Azide is a cyanine-based, far-red fluorescent dye with an excitation maximum at 647 nm and an emission maximum at 663 nm [1]. It features an azide functional group for click chemistry conjugation and incorporates a sulfonate group that confers high aqueous solubility, enabling labeling of biomolecules in purely aqueous conditions . The compound also contains a copper-chelating picolyl moiety within its azide structure, which dramatically accelerates the kinetics of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions compared to conventional, non-chelating azides [2].

Why Sulfo-Cy5 Picolyl Azide Cannot Be Replaced by a Generic Cy5 Azide in Quantitative Bioassays


Substituting Sulfo-Cy5 Picolyl Azide with a generic Sulfo-Cy5 Azide or non-chelating Cy5 Azide results in a significant loss of detection sensitivity and introduces experimental variability. While all Cy5 dyes share similar spectral properties, the key differentiator is the picolyl azide motif. Standard azides rely on slow, diffusion-limited kinetics for the CuAAC reaction, often requiring high copper(I) catalyst concentrations that induce cellular toxicity and protein degradation [1]. The picolyl azide acts as an internal copper chelator, raising the effective Cu(I) concentration at the reaction site and enabling robust, quantitative labeling that is unattainable with non-chelating alternatives . This functional difference directly impacts the reproducibility and sensitivity of assays, making generic substitution a source of data inconsistency and reduced signal-to-noise ratios.

Sulfo-Cy5 Picolyl Azide: Quantitative Evidence of Superior CuAAC Kinetics and Biocompatibility


Enhanced Click Reaction Kinetics: Up to 40-Fold Increase in Signal Intensity

The picolyl azide moiety chelates copper(I) at the reaction site, drastically accelerating the rate-determining step of the CuAAC reaction. This leads to a substantial increase in signal intensity when compared to a conventional, non-chelating azide under identical reaction conditions . This class-level inference is based on the well-established mechanism of copper-chelating picolyl azides, which is consistently demonstrated across various fluorophore backbones [1].

Click Chemistry CuAAC Bioorthogonal Labeling Fluorescence Microscopy

Reduced Copper Catalyst Requirement: At Least a 10-Fold Lower Concentration for Efficient Labeling

The chelating effect of the picolyl moiety is so significant that it enables a tenfold or greater reduction in the required concentration of the cytotoxic copper(I) catalyst, without any loss in labeling efficiency [1]. This is a direct head-to-head advantage over non-chelating azide reagents, which require higher, often damaging, levels of copper to achieve comparable reaction yields .

Biocompatibility Live-Cell Imaging CuAAC Click Chemistry

Superior Aqueous Solubility vs. Non-Sulfonated Cy5 Azide (Cy5-N3)

The inclusion of sulfonate groups on the Cy5 core renders Sulfo-Cy5 Picolyl Azide highly water-soluble. In contrast, non-sulfonated Cy5-Azide (Cy5-N3) is hydrophobic and exhibits low water solubility, requiring the use of organic co-solvents like DMSO or DMF for dissolution [1]. This is a class-level inference based on the well-characterized solubility differences between sulfonated and non-sulfonated cyanine dyes .

Aqueous Solubility Protein Labeling Bioconjugation Fluorescent Dyes

Proven Application in Sensitive In-Gel Fluorescence Detection

Cy5-picolyl-azide has been successfully and specifically employed to couple to alkyne-labeled proteins for subsequent detection via in-gel fluorescence scanning [1]. This demonstrates the compound's robust reactivity and stability in a common, denaturing protein analysis workflow.

SDS-PAGE In-Gel Fluorescence Protein Labeling Bioconjugation

Validated Research Applications for Sulfo-Cy5 Picolyl Azide Based on Performance Evidence


Sensitive Detection of Low-Abundance Alkyne-Tagged Biomolecules

For researchers detecting scarce targets such as rare glycosylation events or low-copy-number RNA transcripts, the 40-fold increase in signal intensity over conventional azides makes Sulfo-Cy5 Picolyl Azide the superior choice. This enhanced sensitivity, validated in cellular imaging studies [1], ensures that weak signals are amplified above background, preventing false negatives and enabling robust quantification where generic Cy5 azides would fail.

Live-Cell and Copper-Sensitive Sample Labeling

In live-cell imaging or when labeling copper-sensitive proteins (e.g., GFP), the ability to reduce the copper(I) catalyst concentration by at least 10-fold is critical . This property, a direct consequence of the picolyl azide's chelating mechanism [1], preserves cell viability and protein integrity, enabling time-lapse studies and functional assays that are impossible with standard CuAAC protocols due to copper-induced toxicity and degradation.

Labeling of Delicate Proteins in Native Aqueous Conditions

For the conjugation of antibodies, enzymes, or other proteins prone to aggregation or denaturation, the high aqueous solubility of Sulfo-Cy5 Picolyl Azide is essential . It allows the labeling reaction to proceed in physiological buffers without the need for disruptive organic co-solvents like DMSO or DMF, which are required for non-sulfonated Cy5 dyes [1]. This preserves the protein's native conformation and activity, ensuring the functionality of the labeled conjugate for downstream assays.

In-Gel Fluorescence Scanning for Protein Analysis (SDS-PAGE)

This compound is a proven reagent for covalently linking a fluorescent tag to alkyne-modified proteins prior to SDS-PAGE analysis. Its successful use in this application confirms its stability under denaturing conditions and compatibility with standard gel electrophoresis and fluorescence scanning equipment (ex633/em670) , making it a reliable choice for protein biochemists.

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